molecular formula C9H18BN3O2 B2970553 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 144266-69-3

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2970553
CAS RN: 144266-69-3
M. Wt: 211.07
InChI Key: WZUBYGPUDKFLGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves complex chemical reactions. For instance, the synthesis of 3-Azidopropylamine involves the reaction of naphthalimide with 1,3 dibromopropane and K2CO3 . Another example is the synthesis of triethoxysilylated cyclen derivatives, which involves the use of (3-azidopropyl)triethoxysilane .

Scientific Research Applications

C-H Functionalization

  • Functionalization of Tetramethylsilane : Müller, Maichle‐Mössmer, and Bettinger (2013) described the use of a similar compound, 2-azido-4,4,5,5-tetramethyl-1,3,2-dioxaborol (pinBN3), for C-H functionalization of tetramethylsilane. This process involves the generation of a borylnitrene that inserts into the CH bond of tetramethylsilane, forming monoborylated and bisborylated aminoboranes (Müller, Maichle‐Mössmer, & Bettinger, 2013).

Polymerization Processes

  • Precision Synthesis of Polymers : Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a related compound, 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, for polymer synthesis. This process yielded polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).

Synthesis of Boronic Acid Derivatives

  • Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds were studied for their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Organic-Inorganic Membrane Preparation

  • Organic-Inorganic Polymer Membranes : Sforça, Yoshida, and Nunes (1999) prepared organic-inorganic polymer membranes by reacting 3-glycidoxypropyl trimethoxysilane with diamines containing polyether segments. These membranes showed promising results for nanofiltration and gas separation (Sforça, Yoshida, & Nunes, 1999).

Organometallic Chemistry

  • Introduction of Boryl Substituent into Azulene : Kurotobi et al. (2003) successfully introduced the 4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl group into azulenes, demonstrating its application in organometallic chemistry (Kurotobi et al., 2003).

Material Synthesis and Surface Chemistry

  • Surface Chemistry Studies : Miller, Furlong, and Tysoe (2012) studied the surface chemistry of isopropoxy tetramethyl dioxaborolane on Cu(111), providing insights into its interaction with metal surfaces and potential applications in materials science (Miller, Furlong, & Tysoe, 2012).

properties

IUPAC Name

2-(3-azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BN3O2/c1-8(2)9(3,4)15-10(14-8)6-5-7-12-13-11/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUBYGPUDKFLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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